Zofenopril

Description

This compound is employed as both a cardioprotective and anti-hypertensive agent. It is an angiotensin-converting enzyme (ACE) inhibitor.

This compound is a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is hydrolyzed in vivo into its active form zofenoprilat. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source; SQ 26900 refers to K salt & SQ 26991 to Ca salt

See also: Zofenoprilat (has active moiety).

Properties

IUPAC Name |

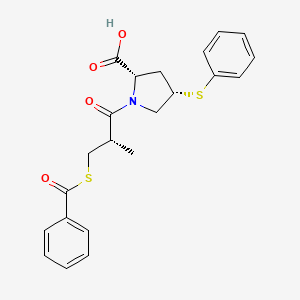

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDUHCBNLFXEF-MNEFBYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046640 | |

| Record name | Zofenopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81872-10-8 | |

| Record name | Zofenopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenopril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zofenopril's Mechanism of Action in Endothelial Dysfunction

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Zofenopril, a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor, exhibits a unique multi-faceted mechanism of action that effectively counteracts these pathological changes. Its therapeutic efficacy extends beyond the class effect of ACE inhibition due to the presence of a sulfhydryl (SH) group in its active metabolite, zofenoprilat. This guide provides a detailed examination of the molecular pathways through which this compound restores endothelial function, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism: Dual-Action Endothelial Protection

This compound's primary mechanism is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] However, its distinctive feature is the sulfhydryl (SH) group, which confers potent antioxidant properties not shared by non-sulfhydryl ACE inhibitors like enalapril or ramipril.[2][3] This dual action—ACE inhibition and direct antioxidant effects—synergistically improves endothelial health.

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, zofenoprilat.[3] Its high lipophilicity ensures excellent tissue penetration, leading to significant and sustained ACE inhibition in critical tissues such as the heart and vasculature.[1][4][5]

Modulation of Vasoactive Mediators

Increasing Nitric Oxide (NO) Bioavailability

A hallmark of endothelial dysfunction is the reduced bioavailability of NO, a critical vasodilator and anti-atherogenic molecule.[6][7] this compound enhances NO levels through several synergistic pathways.

-

Bradykinin-Dependent eNOS Activation: By inhibiting ACE, this compound prevents the degradation of bradykinin.[3] Elevated bradykinin levels stimulate endothelial B2 receptors, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO.[2][8] Studies show this compound treatment leads to a significant increase in the phosphorylation of eNOS at its activating site (Ser1177).[9]

-

Antioxidant Effect: The SH group on zofenoprilat scavenges superoxide anions (O₂⁻).[10][11] This is crucial because superoxide rapidly reacts with and inactivates NO to form peroxynitrite, a potent oxidant that further exacerbates endothelial dysfunction. By reducing superoxide levels, this compound preserves the bioavailability of newly synthesized NO.[10]

Enhancing Hydrogen Sulfide (H₂S) Bioavailability

Recent evidence highlights a novel mechanism for this compound involving hydrogen sulfide (H₂S), another crucial gaseous signaling molecule with potent cytoprotective and vasodilatory effects.

-

ACE-Independent H₂S Release: this compound, through its sulfhydryl group, has been shown to increase the bioavailability of H₂S.[9][12] This effect is independent of its ACE-inhibiting activity.[13] Studies in spontaneously hypertensive rats (SHRs) demonstrated that S-zofenopril restored plasma and tissue H₂S levels, an effect not observed with the non-sulfhydryl ACE inhibitor enalapril.[13] Furthermore, the R-zofenoprilat diastereoisomer, which does not inhibit ACE, still retained the beneficial effect on vascular function and H₂S levels.[13]

This modulation of H₂S represents an additional beneficial mechanism that contributes to the vasoprotective effects of this compound.[2][8]

Attenuation of Oxidative Stress

Oxidative stress is a primary driver of endothelial dysfunction. This compound's chemical structure provides a direct defense against reactive oxygen species (ROS).

-

Direct ROS Scavenging: The active metabolite, zofenoprilat, directly scavenges free radicals, including superoxide anions.[10][11] This has been demonstrated in human umbilical vein endothelial cells (HUVECs), where zofenoprilat, but not the non-SH ACE inhibitor enalaprilat, significantly reduced intracellular ROS and superoxide formation induced by pro-oxidant stimuli like oxidized LDL (ox-LDL) and TNF-α.[11]

-

Preservation of Intracellular Antioxidants: Zofenoprilat helps maintain the cellular antioxidant defense system by preventing the depletion of intracellular glutathione (GSH), a key cellular antioxidant.[10][11]

Anti-inflammatory and Anti-atherogenic Effects

Chronic inflammation within the endothelium is a key process in the initiation and progression of atherosclerosis. This compound mitigates this process at several levels.

-

Inhibition of NF-κB Activation: By reducing intracellular ROS, zofenoprilat prevents the activation of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB).[10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11]

-

Downregulation of Adhesion Molecules: A critical consequence of NF-κB inhibition is the reduced expression of endothelial adhesion molecules, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin.[4][11][14] These molecules are responsible for the recruitment and adhesion of monocytes to the endothelium, a crucial early step in atherosclerotic plaque formation. Zofenoprilat has been shown to dose-dependently reduce the expression of these molecules, an effect not seen with enalaprilat.[10][11]

Quantitative Data Summary

The superiority of this compound's mechanism translates into measurable differences in clinical and preclinical models compared to other ACE inhibitors.

| Parameter | Study Type | Comparison | Key Finding | Reference |

| Inflammation | Clinical Trial (ZENITH) | This compound + HCTZ vs. Irbesartan + HCTZ | This compound group showed a significant reduction in hs-CRP (-0.52 mg/L), while the irbesartan group showed an increase (+0.97 mg/L) (p=0.001). | [2][8] |

| Arterial Stiffness | Prospective Clinical Study | Acute this compound vs. Acute Enalapril | This compound significantly decreased peripheral and central Augmentation Index (Aix) (p < 0.001), while enalapril had no effect. | [15][16] |

| Arterial Stiffness | Prospective Clinical Study | Chronic this compound vs. Chronic Enalapril | This compound showed a superior effect in reducing aortic pulse wave velocity (ao-PWV) (p = 0.004) and Aix (p = 0.021). | [15] |

| NO Bioavailability | In Vitro (HUVECs) | Zofenoprilat vs. Captopril, Lisinopril, Enalaprilat | Zofenoprilat was significantly more effective (+100%) in increasing nitric oxide metabolite production compared to enalaprilat (+64%), lisinopril (+63%), and captopril (+65%) (p < 0.05). | [17][18] |

| Endothelial Function | Ex Vivo (MI Rat Aorta) | This compound vs. Lisinopril | This compound, but not lisinopril, potentiated the vasodilatory effect of endogenous NO (+100%) and exogenous NO donors (+22% to +36%) (p < 0.05). | [19][20] |

| Oxidative Stress | In Vitro (HUVECs) | Zofenoprilat vs. Enalaprilat | Zofenoprilat dose-dependently reduced ROS and superoxide formation induced by ox-LDL and TNF-α (p < 0.001). Enalaprilat was ineffective. | [11] |

| Adhesion Molecules | In Vitro (HUVECs) | Zofenoprilat vs. Enalaprilat | Zofenoprilat dose-dependently reduced the expression of VCAM-1, ICAM-1, and E-selectin (p < 0.01). Enalaprilat had no effect. | [11] |

| H₂S Bioavailability | Animal Model (Mice) | This compound vs. Vehicle | 8-hour this compound treatment significantly increased plasma and myocardial H₂S levels. | [9] |

Experimental Protocols

Assessment of Adhesion Molecule Expression in HUVECs

This protocol describes the methodology used to demonstrate this compound's effect on the inflammatory response in endothelial cells.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in standard medium.

-

Stimulation: HUVECs are pre-incubated for 1 hour with varying concentrations of zofenoprilat (the active metabolite) or enalaprilat. Subsequently, cells are stimulated with a pro-inflammatory agent such as oxidized LDL (ox-LDL, 100 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours.

-

Quantification of Adhesion Molecules: Cell surface expression of VCAM-1, ICAM-1, and E-selectin is quantified using a cell-based ELISA. Briefly, cells are fixed with paraformaldehyde, and non-specific binding is blocked. Primary antibodies specific to each adhesion molecule are added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is added, and the absorbance is read at 450 nm. Results are expressed as a percentage of the stimulated control.

-

Measurement of ROS: Intracellular ROS and superoxide are measured using fluorescent probes like DCFH-DA and hydroethidine, respectively. Pre-treated and stimulated cells are incubated with the probes, and fluorescence is quantified using a plate reader or flow cytometry.

Ex Vivo Assessment of Endothelial-Dependent Vasodilation

This protocol is used to evaluate the functional improvement of the endothelium in response to treatment.

-

Animal Model: Myocardial infarcted (MI) rats, a model for heart failure and associated endothelial dysfunction, are treated chronically (e.g., 11 weeks) with this compound, lisinopril, or vehicle.

-

Tissue Preparation: After the treatment period, the thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.

-

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to isometric force transducers to record changes in vascular tone.

-

Experimental Procedure: Rings are pre-contracted with an alpha-agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentration-response curves are generated for an endothelium-dependent vasodilator, such as acetylcholine (ACh). To determine the contribution of NO, the protocol is repeated in the presence of a NOS inhibitor (e.g., L-NMMA).

-

Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC₅₀ and Eₘₐₓ values are calculated to compare the potency and efficacy of vasodilation between treatment groups.

Conclusion

The mechanism of action of this compound in endothelial dysfunction is robust and multifaceted, extending beyond the traditional effects of ACE inhibition. The presence of a sulfhydryl group confers potent, direct antioxidant and anti-inflammatory properties that are critical for restoring endothelial homeostasis. This compound effectively increases the bioavailability of the key vasodilators NO and H₂S while simultaneously mitigating oxidative stress and downregulating the inflammatory cascade driven by NF-κB. This unique combination of pharmacological actions—superior NO enhancement, direct ROS scavenging, and inhibition of inflammatory adhesion molecule expression—positions this compound as a highly effective agent for the treatment of cardiovascular diseases where endothelial dysfunction is a central pathological feature. The quantitative data from comparative studies strongly support a therapeutic advantage for this compound over non-sulfhydryl ACE inhibitors in improving vascular health.

References

- 1. Defining the role of this compound in the management of hypertension and ischemic heart disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 3. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 4. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]

- 7. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

- 8. This compound: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound inhibits the expression of adhesion molecules on endothelial cells by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective effects of this compound: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 13. Hydrogen sulfide accounts for the peripheral vascular effects of this compound independently of ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound on Arterial Stiffness in Hypertension Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emjreviews.com [emjreviews.com]

- 18. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of this compound and lisinopril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of this compound and lisinopril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Zofenopril's Sulfhydryl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is distinguished by the presence of a sulfhydryl (-SH) group, which confers significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on its direct radical scavenging activities and its indirect effects on crucial signaling pathways. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound's therapeutic efficacy in cardiovascular diseases extends beyond its primary role as an ACE inhibitor.[1][2] Its unique chemical structure, featuring a sulfhydryl moiety, endows it with the ability to counteract oxidative stress, a key pathological factor in cardiovascular and endothelial dysfunction.[3][4] This antioxidant capacity is attributed to both direct interaction with reactive oxygen species (ROS) and indirect modulation of endogenous antioxidant and vasodilator pathways.[5][6]

Direct Antioxidant Properties: Radical Scavenging

The sulfhydryl group in this compound acts as a potent proton donor, enabling it to directly scavenge harmful free radicals.[5] In vitro studies have demonstrated this compound's ability to scavenge hydroxyl radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[3][7]

Quantitative Data on Direct Antioxidant Activity

While numerous studies qualitatively describe the direct antioxidant effects of this compound, specific quantitative data, such as IC50 values from standardized antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are not extensively reported in the available literature. However, comparative studies have indicated that this compound exhibits potent antioxidant activity, often superior to non-sulfhydryl ACE inhibitors.[1][5] One study reported an IC50 value of 4.2 for zofenoprilat (the active metabolite of this compound) in inhibiting human recombinant ACE, which is a measure of its primary enzymatic inhibition rather than direct antioxidant capacity.[7]

| Antioxidant Property | Assay | Compound | Result | Reference |

| Hydroxyl Radical Scavenging | In vitro studies | This compound | Demonstrated scavenging activity | [3] |

| Lipid Peroxidation Inhibition | In vitro studies | This compound | Reduced lipid peroxidation | [3] |

| LDL Oxidation Reduction | In vivo (WHHL rabbits) | This compound | Significant reduction in malondialdehyde content (p < 0.01) | [8] |

Table 1: Summary of Direct Antioxidant Activities of this compound

Experimental Protocols for Direct Antioxidant Assays

Detailed experimental protocols for assessing the direct antioxidant activity of compounds like this compound are standardized in the field. Below are generalized methodologies for key assays.

-

Reagent Preparation: A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

-

Reaction Mixture: Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

-

Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Reagent Dilution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the test compound (this compound) at various concentrations is added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[9][10][11]

Indirect Antioxidant Properties: Modulation of Signaling Pathways

This compound's sulfhydryl group also plays a crucial role in enhancing the bioavailability of two key endogenous signaling molecules with potent antioxidant and vasodilatory effects: nitric oxide (NO) and hydrogen sulfide (H2S).[5][6]

Enhancement of Nitric Oxide (NO) Bioavailability

This compound increases NO levels through a bradykinin-dependent mechanism. By inhibiting ACE, this compound prevents the degradation of bradykinin. Elevated bradykinin levels then stimulate endothelial nitric oxide synthase (eNOS) to produce NO.[5][6] NO, in turn, scavenges superoxide radicals, reducing oxidative stress and improving endothelial function.[6]

Caption: this compound's inhibition of ACE leads to increased bradykinin, which stimulates eNOS to produce NO, a potent antioxidant and vasodilator.

A common method for quantifying NO production is to measure its stable metabolites, nitrite (NO2-) and nitrate (NO3-), in biological samples.

-

Sample Collection: Plasma or tissue homogenates are collected from animal models treated with this compound or a vehicle control.

-

Nitrate Reduction: If measuring total NO production, nitrate in the sample is first converted to nitrite using nitrate reductase.

-

Griess Reaction: The sample is then reacted with a Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a colored azo compound.

-

Spectrophotometry: The absorbance of the colored solution is measured at approximately 540 nm.

-

Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of known nitrite concentrations.[6]

Enhancement of Hydrogen Sulfide (H2S) Bioavailability

This compound can directly donate H2S, a gasotransmitter with significant cardioprotective and antioxidant properties.[5][6] H2S upregulates the expression of antioxidant enzymes and can also directly scavenge ROS.

Caption: this compound directly donates H2S, which reduces oxidative stress by scavenging ROS and upregulating antioxidant enzymes.

H2S levels in biological samples can be measured using various methods, including the methylene blue assay.

-

Sample Preparation: Plasma or tissue homogenates are prepared in a zinc acetate solution to trap H2S.

-

Reaction: N,N-dimethyl-p-phenylenediamine sulfate in HCl and ferric chloride are added to the sample. This reaction forms methylene blue in the presence of H2S.

-

Spectrophotometry: The absorbance of the methylene blue is measured at 670 nm.

-

Quantification: The H2S concentration is determined from a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).

Impact on Endogenous Antioxidant Enzymes

This compound has been shown to enhance the activity of key endogenous antioxidant enzymes, further contributing to its protective effects against oxidative stress.

Quantitative Data on Enzyme Activity

| Enzyme | Animal Model | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) | Rat model of L-NAME induced hypertension | This compound | Increased activity | [12] |

| Glutathione Peroxidase (GPx) | Rat model of L-NAME induced hypertension | This compound | Increased activity | [12] |

| Thioredoxin-1 (Trx-1) | Murine model of myocardial ischemia-reperfusion | This compound | Significantly upregulated protein expression (P<0.05) | [6] |

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

-

Sample Preparation: Tissue homogenates are prepared in a suitable buffer and centrifuged to obtain the supernatant.

-

Assay Principle: The assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Reaction Mixture: The sample supernatant is added to a reaction mixture containing the substrate for superoxide generation and the chromogen.

-

Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 560 nm for NBT).

-

Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Conclusion

The sulfhydryl group of this compound is a key determinant of its multifaceted antioxidant properties. Through direct scavenging of reactive oxygen species and, perhaps more significantly, through the potentiation of the endogenous nitric oxide and hydrogen sulfide pathways, this compound exerts a robust protective effect against oxidative stress. This dual mechanism of action likely contributes to its demonstrated clinical benefits in cardiovascular diseases. Further research to quantify the direct radical scavenging capacity of this compound using standardized assays would provide a more complete picture of its antioxidant profile and could inform the development of novel cardioprotective agents.

References

- 1. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 5. This compound: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 6. This compound Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beneficial effects of ACE-inhibition with this compound on plaque formation and low-density lipoprotein oxidation in watanabe heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-vitro Antioxidant Activity of Zofenopril Compared to Other ACEIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro antioxidant activity of Zofenopril in comparison to other widely used angiotensin-converting enzyme inhibitors (ACEIs), including Captopril, Enalapril, Ramipril, and Lisinopril. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key antioxidant mechanisms and workflows.

Core Findings: The Sulfhydryl Advantage

The primary determinant of direct in-vitro antioxidant activity among ACEIs is the presence of a sulfhydryl (-SH) group in their chemical structure.[1][2][3][4] this compound and Captopril, both containing this functional group, exhibit significant free radical scavenging capabilities.[1][2][5][4] In contrast, non-sulfhydryl ACEIs such as Enalapril, Ramipril, and Lisinopril demonstrate negligible direct antioxidant effects in various in-vitro assays.[1][2][5][6]

This compound has been reported to be a more potent antioxidant than Captopril, a characteristic attributed to its greater lipophilicity, which allows for enhanced penetration into tissues.[1][7][8] The cardioprotective effects of this compound are, in part, linked to this superior antioxidant action.[7][9][10]

While non-sulfhydryl ACEIs lack direct scavenging activity, they can contribute to reducing oxidative stress indirectly. By inhibiting the production of angiotensin II, a known pro-oxidant, they can decrease the overall oxidative burden.[11][12] Furthermore, some non-sulfhydryl ACEIs, like Lisinopril and Enalapril, have been shown to upregulate the expression and activity of endogenous antioxidant enzymes.[11][12][13][14]

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the in-vitro antioxidant activity of this compound and other ACEIs from various assays. It is important to note that direct comparative studies across all ACEIs using multiple standardized assays are limited.

Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay

| ACE Inhibitor | Chemical Group | FRAP Value (µmol antioxidant power/µmol drug) | Reference |

| Captopril | Sulfhydryl | ~1.0 | [1][6] |

| Fosinopril | Phosphinyl | 0.1 | [1][6] |

| Enalapril | Carboxyl | ≤0.01 | [1][6] |

| Perindopril | Carboxyl | ≤0.01 | [6] |

| Quinapril | Carboxyl | ≤0.01 | [6] |

| Ramipril | Carboxyl | ≤0.01 | [1][6] |

| This compound | Sulfhydryl | Data not available in cited study | |

| Lisinopril | Carboxyl | Data not available in cited study |

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

| ACE Inhibitor | Chemical Group | IC50 (µM) | Reference |

| Captopril | Sulfhydryl | 17.34 | [15][16] |

| Enalapril | Carboxyl | > 100 | [15][16] |

| Lisinopril | Carboxyl | > 200 | [15][16] |

| Quinapril | Carboxyl | > 200 | [16] |

| This compound | Sulfhydryl | Data not available in cited study | |

| Ramipril | Carboxyl | Data not available in cited study |

IC50: The concentration of the drug that causes 50% inhibition of the DPPH radical.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of ACEIs are mediated through diverse signaling pathways. This compound exhibits a unique dual mechanism involving nitric oxide and hydrogen sulfide, while Lisinopril has been shown to modulate sirtuin pathways.

This compound: The NO and H₂S Signaling Pathways

This compound's potent antioxidant and cardioprotective effects are linked to its ability to increase the bioavailability of two key gasotransmitters: nitric oxide (NO) and hydrogen sulfide (H₂S).[7][17][18] This dual action contributes to vasodilation, reduction of oxidative stress, and anti-inflammatory effects.[17][19]

Caption: this compound's dual antioxidant signaling pathway.

Lisinopril: The Sirtuin Upregulation Pathway

Lisinopril, a non-sulfhydryl ACEI, exerts its antioxidant effects indirectly by upregulating key protective proteins, including Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6), as well as antioxidant enzymes like catalase and superoxide dismutase 2 (SOD2).[7][11]

Caption: Lisinopril's indirect antioxidant signaling pathway.

Experimental Protocols

Detailed methodologies for common in-vitro antioxidant assays are provided below. These protocols are synthesized from multiple sources and represent a standard approach.[19][20][21][22][23]

General Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in-vitro antioxidant activity of ACEIs.

References

- 1. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide and hydrogen sulfide: the gasotransmitter paradigm of the vascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Role of Lisinopril in Reducing Atherosclerotic Risk: Evidence of an Antioxidant Effect in Human Cardiomyocyte… [ouci.dntb.gov.ua]

- 7. This compound Protects Against Myocardial Ischemia-Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Angiotensin-Converting Enzyme Inhibitory Activity of Faba Bean-Derived Peptides After In Vitro Gastrointestinal Digestion: Insight into Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emjreviews.com [emjreviews.com]

- 14. proceedings-szmc.org.pk [proceedings-szmc.org.pk]

- 15. d-nb.info [d-nb.info]

- 16. This compound Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and pharmacodynamic comparative study of this compound and enalapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardioprotective effects of this compound: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 19. scispace.com [scispace.com]

- 20. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Zofenopril's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the mechanisms by which zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, modulates the production of reactive oxygen species (ROS). It details the molecular pathways, summarizes quantitative data from key studies, and outlines relevant experimental protocols.

Introduction

This compound is a third-generation ACE inhibitor notable for the presence of a sulfhydryl (-SH) group in its chemical structure.[1][2] While its primary therapeutic action is the inhibition of the renin-angiotensin-aldosterone system (RAAS), this compound exhibits significant antioxidant properties that are distinct from its blood pressure-lowering effects.[1][3] Reactive oxygen species are highly reactive molecules and free radicals that, in excess, lead to oxidative stress—a state implicated in the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, hypertension, and ischemia-reperfusion injury.[4][5] This guide elucidates the multifaceted role of this compound in mitigating ROS production and enhancing cellular antioxidant defenses, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanisms of ROS Modulation by this compound

This compound's antioxidant capacity stems from several mechanisms, largely attributed to its active metabolite, zofenoprilat, and its unique sulfhydryl moiety. These actions are twofold: direct reduction of ROS levels and inhibition of enzymatic sources of ROS.

Direct Radical Scavenging

The sulfhydryl group in zofenoprilat acts as a potent free radical scavenger, capable of directly neutralizing ROS such as hydroxyl radicals.[6] This property allows it to function similarly to endogenous antioxidants like glutathione (GSH), thereby protecting cellular components from oxidative damage.[7] This direct scavenging ability is a key feature that distinguishes this compound from non-sulfhydryl ACE inhibitors like enalapril, which have been shown to be ineffective in reducing intracellular ROS in comparative studies.[7][8]

Inhibition of Enzymatic ROS Sources

A primary source of vascular oxidative stress is the family of nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX).[4][5] Angiotensin II is a known activator of this enzyme complex. While ACE inhibition indirectly reduces this activation, this compound has been shown to exert a more direct inhibitory effect. Studies in experimental models of hypertension demonstrate that this compound treatment can decrease the expression of key NADPH oxidase subunits, such as p47phox and p67phox, leading to reduced superoxide production.[5]

Modulation of Intracellular Signaling and Antioxidant Systems

-

NF-κB Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB), a redox-sensitive transcription factor that upregulates the expression of pro-inflammatory and pro-atherogenic genes, including vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1).[8] By reducing intracellular ROS, zofenoprilat dose-dependently inhibits the activation of NF-κB, thereby suppressing the expression of these adhesion molecules on endothelial cells.[7][8]

-

Glutathione Preservation: In stimulated human umbilical vein endothelial cells (HUVECs), zofenoprilat was found to decrease the consumption of intracellular GSH, helping to preserve this critical component of the cell's antioxidant defense system.[8]

-

Interaction with NO and H₂S: this compound enhances the bioavailability of two important gaseous mediators, nitric oxide (NO) and hydrogen sulfide (H₂S).[3][9][10] Both molecules have vasodilatory and cytoprotective effects, and H₂S, in particular, has its own antioxidant properties. This compound's ability to increase H₂S levels may be linked to its sulfhydryl group and contributes to its overall cardioprotective profile.[9][10]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key preclinical studies, demonstrating the impact of zofenoprilat on ROS production and related biomarkers.

Table 1: In Vitro Effects of Zofenoprilat on ROS and Adhesion Molecule Expression in HUVECs

| Stimulus | Zofenoprilat Concentration | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Oxidized LDL (ox-LDL) | 1-100 µM | Intracellular ROS Formation | Significant, dose-dependent reduction (P < 0.001) | [8] |

| Tumor Necrosis Factor-α (TNF-α) | 1-100 µM | Intracellular ROS Formation | Significant, dose-dependent reduction (P < 0.001) | [8] |

| Oxidized LDL (ox-LDL) | 1-100 µM | Superoxide Formation | Significant, dose-dependent reduction (P < 0.001) | [8] |

| Tumor Necrosis Factor-α (TNF-α) | 1-100 µM | Superoxide Formation | Significant, dose-dependent reduction (P < 0.001) | [8] |

| Oxidized LDL (ox-LDL) | 1-100 µM | Intracellular GSH Consumption | Decreased consumption (P < 0.01) | [8] |

| Tumor Necrosis Factor-α (TNF-α) | 1-100 µM | NF-κB Activation | Dose-dependent reduction (P < 0.001) | [8] |

| Tumor Necrosis Factor-α (TNF-α) | 1-100 µM | VCAM-1 Expression | Significant, dose-dependent reduction (P < 0.01) |[8] |

Table 2: In Vivo Effects of this compound on Markers of Oxidative Stress and Cardioprotection

| Animal Model | Treatment Protocol | Tissue/Fluid | Parameter Measured | Result | Reference |

|---|---|---|---|---|---|

| L-NAME Induced Hypertensive Rats | 15 mg/kg/day this compound for 4 weeks | Kidney Cortex | NADPH Oxidase Activity | Enhanced activity in HT group was reduced by this compound | [5] |

| L-NAME Induced Hypertensive Rats | 15 mg/kg/day this compound for 4 weeks | Kidney Cortex | Protein Carbonyls | Increased levels in HT group were reduced by this compound | [5] |

| L-NAME Induced Hypertensive Rats | 15 mg/kg/day this compound for 4 weeks | Kidney Cortex | GPx Activity | Diminished activity in HT group was increased by this compound | [5] |

| Murine Myocardial I/R Injury | 10 mg/kg this compound (8h pre-treatment) | Plasma | H₂S Bioavailability | Significant increase vs. vehicle (0.62 vs 0.36 µmol/L, P < 0.05) | [11] |

| Murine Myocardial I/R Injury | 10 mg/kg this compound (8h pre-treatment) | Myocardium | H₂S Bioavailability | Significant increase vs. vehicle (0.87 vs 0.39 nmol/mg, P < 0.01) | [11] |

| Murine Myocardial I/R Injury | 10 mg/kg this compound (8h pre-treatment) | Myocardium | Infarct Size (INF/AAR) | Significant reduction vs. vehicle (33.6% vs 47.6%, P < 0.05) |[9] |

Experimental Protocols

The assessment of this compound's effect on ROS production relies on established methodologies. Below are detailed protocols for key experiments.

Measurement of Intracellular ROS using DCFH-DA

This is the most widely used method for quantifying overall intracellular ROS, particularly hydrogen peroxide.[12][13]

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH molecule. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][14] The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HUVECs) in multi-well plates (e.g., 96-well black, clear-bottom for fluorescence reading) and grow to 80-90% confluence.

-

Pre-treatment: Remove culture medium and pre-incubate cells with varying concentrations of zofenoprilat (or vehicle control) in a suitable buffer (e.g., M-199) for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Introduce an ROS-inducing stimulus (e.g., TNF-α at 10 ng/mL or ox-LDL at 100 µg/mL) and incubate for the desired duration (e.g., 4-6 hours).

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Load the cells with 5-10 µM DCFH-DA in a phenol red-free medium. Incubate for 30 minutes at 37°C in the dark.

-

Quantification: Wash the cells three times with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~530 nm) or analyze individual cells via flow cytometry.[12][14]

-

Measurement of Superoxide using Dihydroethidium (DHE)

This method is more specific for the detection of superoxide anion (O₂⁻).

-

Principle: DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.

-

Methodology:

-

Follow steps 1-3 from the DCFH-DA protocol.

-

Probe Loading: After stimulation, wash the cells and incubate with 0.5-10 µM DHE in a suitable buffer for 20-30 minutes at 37°C in the dark.[15]

-

Quantification: Wash cells twice with PBS. Measure fluorescence using a microplate reader (excitation ~535 nm, emission ~635 nm) or fluorescence microscopy.[15]

-

Measurement of NADPH Oxidase Activity

This assay quantifies the activity of the primary ROS-generating enzyme in the vasculature.

-

Principle: Lucigenin-enhanced chemiluminescence is commonly used. Lucigenin acts as an electron acceptor that emits light upon reaction with superoxide.

-

Methodology:

-

Sample Preparation: Homogenize tissue samples or cell pellets in an ice-cold buffer. The membrane fraction, containing NADPH oxidase, can be isolated via centrifugation.

-

Assay: In a luminometer tube, combine the sample (homogenate or membrane fraction) with an assay buffer containing lucigenin (e.g., 5 µM).

-

Reaction Initiation: Initiate the reaction by adding the substrate, NADPH (e.g., 100 µM).

-

Detection: Immediately measure the chemiluminescence over time using a luminometer. The rate of light emission is proportional to superoxide production.

-

Visualizations: Pathways and Workflows

This compound's Antioxidant Signaling Pathway```dot

// Connections AngII -> NOX [label="Activates"]; TNFa -> NOX [label="Activates"]; NOX -> ROS [label="Produces"]; ROS -> NFkB [label="Activates"]; NFkB -> Adhesion [label="Upregulates"]; Adhesion -> Dysfunction;

// this compound Actions Zof -> NOX [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits\nExpression"]; Zof -> ROS [arrowhead=tee, color="#4285F4", style=bold, label="Directly\nScavenges"]; }``` Caption: this compound's dual antioxidant mechanism.

Experimental Workflow for Intracellular ROS Measurement

References

- 1. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardioprotective effects of this compound: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 4. Effects of this compound on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound inhibits the expression of adhesion molecules on endothelial cells by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 15. sm.unife.it [sm.unife.it]

Zofenopril's Pleiotropic Effects: A Technical Guide to Molecular Targets Beyond ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is well-established in the management of hypertension and cardiovascular diseases. Its primary mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS). However, a growing body of evidence highlights that the therapeutic benefits of this compound extend beyond simple ACE inhibition.[1][2] This in-depth technical guide explores the multifaceted molecular interactions of this compound, focusing on its off-target effects that contribute to its unique cardioprotective, antioxidant, and anti-inflammatory properties. A key distinguishing feature of this compound is the presence of a sulfhydryl (-SH) group, which is believed to be central to many of these pleiotropic effects.[3][4]

Core Molecular Targets and Mechanisms

Beyond its well-documented inhibition of ACE, this compound engages with a range of molecular pathways that are critical in cardiovascular health and disease. These interactions are largely attributed to its unique chemical structure, particularly its sulfhydryl moiety and high lipophilicity, which allows for excellent tissue penetration, especially in the heart and blood vessels.[5][6]

Enhanced Bioavailability of Vasoactive Mediators: Nitric Oxide (NO) and Hydrogen Sulfide (H₂S)

A significant aspect of this compound's non-ACE inhibitory action is its ability to increase the bioavailability of two critical gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[1][7][8]

-

Nitric Oxide (NO): this compound enhances NO production, a potent vasodilator with anti-inflammatory and anti-platelet aggregation properties.[9][10] This is achieved, in part, through the potentiation of bradykinin signaling. By inhibiting ACE, this compound prevents the degradation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[5] Some studies suggest that this compound's effects on NO go beyond bradykinin potentiation, possibly through direct antioxidant effects that protect NO from degradation by reactive oxygen species (ROS).[9]

-

Hydrogen Sulfide (H₂S): this compound has been shown to be a source of H₂S, a gasotransmitter with powerful cytoprotective and vasorelaxant properties.[1][11] The sulfhydryl group in this compound's structure is thought to be the source of this H₂S donation.[12] This increased H₂S bioavailability contributes to this compound's cardioprotective effects, independent of ACE inhibition.[1][11] The R-zofenoprilat diasteroisomer, which lacks ACE inhibitory activity, still demonstrates beneficial effects on vascular function and restores H₂S levels, underscoring the ACE-independent nature of this mechanism.[11]

Potent Antioxidant Activity

The sulfhydryl group in this compound confers significant antioxidant properties, allowing it to directly scavenge reactive oxygen species (ROS).[3][6][9] This antioxidant activity is a key differentiator from non-sulfhydryl ACE inhibitors like enalapril and ramipril.[9][13] By reducing oxidative stress, this compound protects endothelial cells from damage, inhibits the oxidation of low-density lipoproteins (LDL), and preserves the function of critical enzymes and proteins susceptible to oxidative damage.[9][14]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells, a critical step in the development of atherosclerosis.[9][15] By reducing ROS, this compound inhibits the activation of pro-inflammatory signaling pathways, leading to decreased expression of molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[16] Furthermore, a study showed that this compound treatment was associated with a significant reduction in high-sensitivity C-reactive protein (hs-CRP), a marker of systemic inflammation.[5]

Quantitative Data on Non-ACE Targets

The following tables summarize the quantitative data from various preclinical and clinical studies, highlighting the significant effects of this compound on its non-ACE molecular targets.

Table 1: Effects of this compound on Vasoactive Mediators

| Parameter | Model | Treatment | Key Findings | Reference |

| Plasma H₂S | Mice | This compound (10 mg/kg PO) for 8 hours | Significant increase in circulating H₂S levels. | [1][8] |

| Myocardial H₂S | Mice | This compound (10 mg/kg PO) for 8 hours | Significant increase in cardiac H₂S levels. | [1][8] |

| Plasma Nitrite (NO metabolite) | Mice | This compound (10 mg/kg PO) for 8 hours | Significant increase from ~0.25 to ~0.45 µmol/L. | [1] |

| Myocardial Nitrite (NO metabolite) | Mice | This compound (10 mg/kg PO) for 8 hours | Significant increase from ~7.18 to ~9.67 nmol/mg protein. | [1] |

| Phospho-eNOS (Ser1177) | Mice | This compound (10 mg/kg PO) | Significant increase in the active form of eNOS. | [1][8] |

Table 2: Antioxidant and Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Key Findings | Reference |

| Plasma 8-isoprostane | Hypertensive Patients | This compound (15-30 mg/day) for 8 weeks | Significant reduction in this marker of oxidative stress. | [16] |

| Circulating ox-LDL | Hypertensive Patients | This compound (15-30 mg/day) for 8 weeks | Significant reduction in oxidized LDL levels. | [16] |

| hs-CRP | Hypertensive Patients | This compound | Significant reduction of -0.52 mg/L compared to an increase with irbesartan. | [5] |

| Infarct Size | Isolated Rat Hearts | Zofenoprilat (10-100 µM) | Significant (P<0.05) reduction in infarct size after ischemia/reperfusion. | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Measurement of H₂S and NO Bioavailability in Mice

-

Animal Model: Healthy mice.

-

Treatment: Oral administration of this compound (10 mg/kg) or vehicle.

-

Sample Collection: Plasma and myocardial tissue were collected at 1, 8, and 24 hours post-treatment.

-

H₂S Measurement: H₂S levels in plasma and tissue homogenates were measured using a sensitive and specific fluorescent probe, SF7-AM.

-

NO Measurement: NO bioavailability was assessed by measuring its stable metabolites, nitrite and nitrate, using a chemiluminescence-based assay.

-

Western Blotting for eNOS: Myocardial tissue lysates were subjected to SDS-PAGE and Western blotting to determine the levels of total eNOS and its phosphorylated (active) form at serine 1177 (p-eNOS1177).[1][8]

In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury

-

Animal Model: Mice and swine.

-

Treatment: Pretreatment with this compound or vehicle prior to I/R injury. In mice, a single oral dose of 10 mg/kg was given 8 hours before ischemia. In pigs, 30 mg/day was administered orally for 7 days.

-

I/R Protocol:

-

Mice: 45 minutes of left anterior descending coronary artery (LAD) occlusion followed by 24 hours of reperfusion.

-

Swine: 75 minutes of LAD occlusion followed by 48 hours of reperfusion.

-

-

Endpoint Analysis:

Assessment of Antioxidant Effects in Hypertensive Patients

-

Study Population: Mildly hypertensive patients.

-

Treatment: Randomized to receive this compound (15-30 mg/day), ramipril (2.5-5 mg/day), or atenolol (50-100 mg/day) for 8 weeks.

-

Biomarker Analysis:

-

Plasma and LDL Hydroperoxides: Measured as indicators of lipid peroxidation.

-

Plasma 8-isoprostanes: A specific marker of in vivo oxidative stress.

-

Circulating Oxidized-LDL (ox-LDL): Quantified by ELISA.

-

Adhesion Molecules (ICAM-1, VCAM-1, E-selectin): Measured in plasma by ELISA.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described.

Caption: this compound's dual mechanism of action.

Caption: Workflow for ischemia/reperfusion injury studies.

Caption: Clinical study workflow for antioxidant effects.

Conclusion

This compound's therapeutic profile is significantly broader than that of a conventional ACE inhibitor. Its unique sulfhydryl group underpins a range of pleiotropic effects, including potent antioxidant activity and the enhancement of H₂S bioavailability.[3][11] These ACE-independent mechanisms contribute to its robust cardioprotective and anti-inflammatory properties, offering a potential advantage in the treatment of cardiovascular diseases where oxidative stress and inflammation play a key pathological role.[7][9] For researchers and drug development professionals, understanding these off-target molecular interactions is crucial for identifying new therapeutic applications and for the design of future cardiovascular drugs with enhanced efficacy and broader mechanisms of action. The continued investigation into the nuanced pharmacology of this compound will undoubtedly provide further insights into its clinical benefits and pave the way for novel treatment strategies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Defining the role of this compound in the management of hypertension and ischemic heart disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 4. This compound: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 5. This compound: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardioprotective effects of this compound: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 8. This compound Protects Against Myocardial Ischemia-Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emjreviews.com [emjreviews.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 16. Effect of sulfhydryl and non-sulfhydryl angiotensin-converting enzyme inhibitors on endothelial function in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Zofenopril Analysis by HPLC-DAD

A Robust HPLC-DAD Method for the Quantification of Zofenopril in Pharmaceutical Formulations

This document outlines a comprehensive, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the routine analysis of this compound in its pharmaceutical dosage forms. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed framework for accurate and precise quantification.

Introduction

This compound, chemically (4S)-1-[(2S)-3-(benzoylthio)-2-methylpropionyl]-4-(phenylthio)-L-proline, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat. This compound is utilized in the management of hypertension and acute myocardial infarction.[1][2] Given its therapeutic importance, it is crucial to have a reliable and validated analytical method for its quantification in pharmaceutical tablets to ensure product quality and efficacy.

This application note details a stability-indicating HPLC-DAD method that is simple, accurate, and precise. The method has been validated in accordance with the International Conference on Harmonization (ICH) guidelines.[3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20mM Ammonium Acetate : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 248 nm |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition and pH may be adjusted to optimize the separation and peak shape on a specific HPLC system.

Preparation of Solutions

-

Accurately weigh 10 mg of this compound Calcium reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-70 µg/mL.[4] These solutions are used to establish the calibration curve.

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 30 mg of this compound.[1]

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[2]

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 30 µg/mL).

Method Validation Summary

The analytical method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 2 - 70 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5052 µg/mL[4] |

| Limit of Quantification (LOQ) | 1.5310 µg/mL[4] |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98.088 - 101.988%[4] |

| Specificity | No interference from common excipients was observed. |

Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 2-70 µg/mL. The peak area response was plotted against the concentration, and the correlation coefficient was determined.

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.

Accuracy

The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample solution, and the recovery was calculated. The recovery was found to be in the range of 98.088% to 101.988%.[4]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, and heat. The drug showed significant degradation under oxidative and basic hydrolysis conditions.[4][5] The developed method was able to successfully separate the this compound peak from the peaks of the degradation products, confirming the specificity of the method.

Experimental Workflow & Diagrams

The following diagrams illustrate the logical flow of the analytical process.

Caption: Overall workflow for this compound analysis.

Caption: Step-by-step sample preparation protocol.

Conclusion

The HPLC-DAD method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical tablet formulations. The method has been thoroughly validated and is demonstrated to be linear, precise, accurate, and specific. It is suitable for routine quality control analysis and stability studies of this compound.

References

Application Note: High-Throughput Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its active metabolite, Zofenoprilat, in human plasma. This compound is a prodrug that is hydrolyzed to the active compound Zofenoprilat, which contains a free sulfhydryl group.[1] This method employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The described protocol is suitable for pharmacokinetic studies and clinical research, offering a reliable analytical solution for drug development professionals.

Introduction

This compound is an effective medication used in the management of hypertension.[2] As a prodrug, it is converted in vivo to its active metabolite, Zofenoprilat.[1] Accurate measurement of both the parent drug and its active metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. The presence of a thiol group in Zofenoprilat makes it susceptible to oxidation, forming dimers or mixed disulfides with endogenous thiols.[3] This necessitates a robust sample preparation strategy to ensure the accurate quantification of the active form. The LC-MS/MS method presented here addresses these challenges by incorporating a stabilization step and employing the sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound and Zofenoprilat from human plasma. To prevent the oxidative degradation of Zofenoprilat, its free sulfhydryl group is stabilized.[1] One common approach is the use of a reducing agent like 1,4-Dithiothreitol (DTT) to release and stabilize the thiol group from dimer and mixed forms.[3][4][5]

Materials:

-

Human plasma

-

This compound and Zofenoprilat analytical standards

-

Internal Standard (e.g., Diazepam or a stable isotope-labeled analog)[4][5]

-

0.1% Formic acid in water

-

Methanol

-

Microcentrifuge tubes

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 20 µL of DTT solution to stabilize Zofenoprilat.

-

Vortex mix for 30 seconds.

-

Add 100 µL of 0.5 M hydrochloric acid solution to acidify the sample.[3]

-

Add 600 µL of MTBE, cap the tube, and vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is performed on a C8 or C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent ZORBAX Eclipse XDB-C8, 4.6 x 150 mm, 5 µm (or equivalent)[4] |

| Mobile Phase A | 0.1% Formic acid in Water[3][4] |

| Mobile Phase B | Methanol[3][4] |

| Gradient/Isocratic | Isocratic: 85:15 (B:A)[3][4] |

| Flow Rate | 0.2 mL/min[3][4] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 10 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 430.1 | 308.1 |

| Zofenoprilat | 326.1 | 222.1 |

| Diazepam (IS) | 285.1 | 193.1 |

Note: The specific parameters for the mass spectrometer may require optimization.

Data Presentation

The performance of this method has been validated according to regulatory guidelines.[6] The following tables summarize the key quantitative data from representative studies.

Table 1: Calibration Curve and LLOQ [3]

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 0.2 - 200 | > 0.99 | 0.2 |

| Zofenoprilat | 0.5 - 500 | > 0.99 | 0.5 |

Table 2: Precision and Accuracy [3][5]

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| This compound | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 | |

| Zofenoprilat | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 |

| Analyte | Extraction Recovery (%) |

| This compound | ~85 - 94 |

| Zofenoprilat | ~70 - 93 |

Visualizations

Caption: Experimental workflow for this compound and Zofenoprilat quantification.

Caption: Metabolic conversion of this compound to Zofenoprilat.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of this compound and its active metabolite Zofenoprilat in human plasma. The sample preparation protocol, incorporating a stabilization step, effectively addresses the challenges associated with the analysis of the thiol-containing Zofenoprilat. This method is well-suited for high-throughput analysis in a research or drug development setting, providing accurate and precise data for pharmacokinetic and other clinical studies.

References

- 1. Assay of this compound and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An unusual rearrangement of this compound, a new ACE inhibitor drug: mass spectrometric and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of this compound and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Zofenopril's Effect on Ischemia-Reperfusion Injury

Introduction

Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects in the context of ischemia-reperfusion (I/R) injury.[1][2][3][4] Its mechanism of action extends beyond the inhibition of the renin-angiotensin system, involving the modulation of crucial signaling pathways and antioxidant properties.[2][5][6] These notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound in preclinical models of I/R injury.

The protective effects of this compound are attributed to its ability to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S), both of which are potent cardioprotective signaling molecules.[1][3][4][7] This is achieved, in part, through a bradykinin-dependent mechanism.[1][4][7][8] Furthermore, this compound's antioxidant properties, conferred by its sulfhydryl group, contribute to the reduction of oxidative stress associated with I/R injury.[2][5]

Key Signaling Pathways

The cardioprotective effects of this compound against ischemia-reperfusion injury are mediated by a network of signaling pathways. A key mechanism involves the potentiation of bradykinin signaling, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[1][3][4] NO, a potent vasodilator and anti-inflammatory molecule, plays a crucial role in mitigating reperfusion-induced damage. Additionally, this compound has been shown to increase the bioavailability of hydrogen sulfide (H₂S), another critical gaseous signaling molecule with antioxidant and cytoprotective properties.[1][3][4] The PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation, is also implicated in the protective effects of various interventions against myocardial I/R injury, and its modulation may be a downstream effect of this compound's action.[9][10][11][12]

Experimental Protocols

This section details the methodologies for assessing the effects of this compound on I/R injury in various animal models.

Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from studies demonstrating this compound's efficacy in mice.[1][4]

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.2% carboxymethylcellulose)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for thoracotomy

-